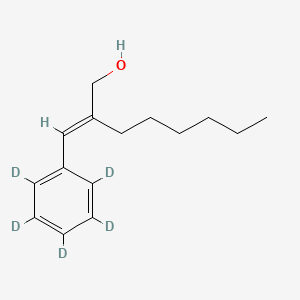

2-Hexylcinnamyl-alcohol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

223.36 g/mol |

IUPAC Name |

(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol |

InChI |

InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D |

InChI Key |

KTCAZEVYBWMPOY-AVBAJIQZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H] |

Canonical SMILES |

CCCCCCC(=CC1=CC=CC=C1)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexylcinnamyl-alcohol-d5 is the deuterated form of 2-hexylcinnamyl alcohol, a synthetic fragrance ingredient. The incorporation of five deuterium (B1214612) atoms into the phenyl group makes it an ideal internal standard for quantitative analysis by mass spectrometry. Its near-identical chemical and physical properties to its non-deuterated analog ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for accurate and precise quantification, correcting for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of its chemical properties, proposed synthesis, application as an internal standard, and potential metabolic pathways.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.

| Property | Value |

| Chemical Formula | C₁₅H₁₇D₅O |

| Molecular Weight | 223.37 g/mol |

| Appearance | Pale yellow to yellow liquid or solid |

| Solubility | Soluble in oils, insoluble in water |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 17.1 Ų |

Synthesis

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis pathway for this compound.

Application as an Internal Standard in Mass Spectrometry

This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of fragrance allergens and related compounds in complex matrices like cosmetics and biological samples.

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations that can occur during sample preparation, injection, and ionization.[1] Because this compound co-elutes with the non-deuterated analyte, it experiences the same matrix effects, leading to more accurate and precise quantification.[1]

Experimental Protocol: Quantification of 2-Hexylcinnamyl Alcohol in a Cosmetic Cream using LC-MS/MS

This section provides a representative experimental protocol for the quantification of 2-hexylcinnamyl alcohol in a cosmetic cream sample using this compound as an internal standard.

4.1.1. Materials and Reagents

-

2-Hexylcinnamyl alcohol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Cosmetic cream sample

4.1.2. Sample Preparation

-

Standard and Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions of 2-hexylcinnamyl alcohol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-hexylcinnamyl alcohol stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration in methanol.

-

Sample Extraction:

-

Weigh 1.0 g of the cosmetic cream into a centrifuge tube.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add 5 mL of acetonitrile and vortex vigorously for 2 minutes to extract the analytes.

-

Centrifuge the sample to pellet the precipitated cream components.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Caption: General experimental workflow for quantification.

4.1.3. LC-MS/MS Parameters

| Parameter | Suggested Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of the analyte from matrix components |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for both the analyte and the d5-internal standard |

Potential Metabolic Pathways

The metabolism of 2-hexylcinnamyl alcohol has not been extensively studied. However, based on the known metabolic pathways of cinnamyl alcohol and other similar aromatic alcohols, a probable metabolic route can be proposed. The primary route of metabolism for alcohols is oxidation.

The proposed metabolic pathway involves two main steps:

-

Oxidation to Aldehyde: The alcohol dehydrogenase (ADH) enzyme in the liver is expected to oxidize 2-hexylcinnamyl alcohol to its corresponding aldehyde, 2-hexylcinnamaldehyde.

-

Oxidation to Carboxylic Acid: The aldehyde dehydrogenase (ALDH) enzyme would then further oxidize the aldehyde to 2-hexylcinnamic acid.

-

Conjugation and Excretion: The resulting carboxylic acid is likely to be conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate its excretion from the body in the urine.

It is important to note that the presence of the hexyl group may influence the rate and extent of metabolism compared to the parent cinnamyl alcohol.

Caption: Proposed metabolic pathway of 2-Hexylcinnamyl-alcohol.

Conclusion

This compound is a valuable tool for researchers and analytical scientists requiring accurate quantification of its non-deuterated analog in various matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for robust and reliable analytical method development and validation in fields such as cosmetics safety assessment and environmental analysis. Understanding its synthesis and potential metabolic fate provides a more complete picture for its application and interpretation of analytical results.

References

An In-depth Technical Guide on the Core Chemical Properties of 2-Hexylcinnamyl-alcohol-d5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential metabolic pathways of 2-Hexylcinnamyl-alcohol-d5. The information is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including metabolic studies and quantitative analysis.

Core Chemical Properties

This compound is the deuterated analogue of 2-Hexylcinnamyl alcohol. The presence of five deuterium (B1214612) atoms on the phenyl ring makes it a valuable tool as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-2-(benzyl-d5)ideneoctan-1-ol | [1] |

| Synonyms | (E)-2-benzylideneoctan-1-ol-d5 | [1] |

| Molecular Formula | C₁₅H₁₇D₅O | [1] |

| Molecular Weight | 223.37 g/mol | [1] |

| CAS Number | 1044744-19-5 (Unlabeled) | [1] |

| Appearance | Liquid (inferred from similar compounds) | [2] |

| Category | Stable Isotope Reagent | [1][3] |

| Storage Conditions | Refer to Material Safety Data Sheet (MSDS) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of deuterated compounds are critical for ensuring purity and accurate quantification. The following sections outline plausible protocols for this compound.

Synthesis Protocol: Reduction of 2-Hexylcinnamaldehyde-d5

The synthesis of this compound can be achieved via the reduction of its corresponding aldehyde, 2-Hexylcinnamaldehyde-d5. A common method involves the use of a deuterated reducing agent to introduce the deuterium atom at the alcohol position, or starting from a deuterated aldehyde. The following protocol is based on general procedures for similar chemical transformations[4].

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Hexylcinnamaldehyde-d5 (1.0 equivalent) in a suitable anhydrous solvent such as methanol (B129727) or ethanol (B145695).

-

Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of distilled water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a standard method for the accurate quantification of compounds in complex biological matrices. This compound is an ideal internal standard for the quantification of its unlabeled counterpart.

-

Sample Preparation:

-

To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of this compound internal standard solution of known concentration.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (2-Hexylcinnamyl alcohol) and the internal standard (this compound) need to be determined by infusion and optimization.

-

Biological Pathways

While specific metabolic pathways for this compound have not been extensively studied, it is expected to undergo biotransformation similar to other primary alcohols. The primary route of metabolism is likely oxidative, involving alcohol and aldehyde dehydrogenases[5].

The metabolism of alcohols typically occurs in two main steps:

-

Oxidation to Aldehyde: The alcohol is first oxidized to its corresponding aldehyde by alcohol dehydrogenase (ADH), primarily in the cytosol of liver cells. This reaction requires NAD+ as a cofactor[6].

-

Oxidation to Carboxylic Acid: The resulting aldehyde is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH). This step is crucial as aldehydes can be toxic[5][6].

The final carboxylic acid can then be further metabolized or excreted.

Caption: Plausible metabolic pathway of this compound.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy Cinnamyl alcohol - d5 (EVT-1489814) | 1044940-87-5 [evitachem.com]

- 5. Molecular mechanisms of ethanol biotransformation: enzymes of oxidative and nonoxidative metabolic pathways in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

An In-depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexylcinnamyl-alcohol-d5 is a deuterated form of 2-hexylcinnamyl alcohol, an aromatic alcohol. The incorporation of five deuterium (B1214612) atoms on the phenyl ring makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This guide provides a comprehensive overview of its structure, properties, and proposed synthesis, alongside a discussion of the potential biological pathways based on its non-deuterated analogue.

Chemical Structure and Properties

This compound possesses a molecular structure where the five hydrogen atoms of the phenyl group are replaced with deuterium. This isotopic labeling is key to its utility in research.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₇D₅O | [1] |

| Molecular Weight | 223.37 g/mol | [1] |

| IUPAC Name (non-deuterated) | (E)-2-benzylideneoctan-1-ol | [1] |

| SMILES | CCCCCC/C(CO)=C\C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H] | [1] |

| CAS Number | 1044744-19-5 (unlabeled) | [1] |

| Physical Form | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H-NMR | Specific experimental data for this compound is not readily available. The spectrum is expected to show signals corresponding to the hexyl chain, the vinylic proton, and the hydroxymethyl group. The aromatic region would be absent of signals due to deuteration. |

| ¹³C-NMR | Specific experimental data is not available. The spectrum would show characteristic peaks for the aliphatic and vinylic carbons. The signals for the deuterated phenyl carbons would be observable but may show splitting due to carbon-deuterium coupling. |

| Mass Spectrometry | Detailed experimental mass spectral data is not available. The molecular ion peak [M]+ would be expected at m/z 223.37. |

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established chemical reactions for the synthesis of its non-deuterated analogue and general methods for deuteration. The synthesis would likely involve a two-step process: the deuteration of a suitable starting material followed by an aldol (B89426) condensation and subsequent reduction.

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies

Step 1: Deuteration of Benzaldehyde

-

Materials: Benzaldehyde, Deuterium Oxide (D₂O), suitable catalyst (e.g., a rhodium or palladium catalyst).

-

Procedure: Benzaldehyde is reacted with a significant excess of D₂O in the presence of a catalyst. The reaction is typically carried out under elevated temperature and pressure to facilitate the H/D exchange on the aromatic ring. The progress of the reaction can be monitored by NMR spectroscopy. Upon completion, the deuterated benzaldehyde-d5 is isolated and purified.

Step 2: Aldol Condensation

-

Materials: Benzaldehyde-d5, Octanal, a base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide), a suitable solvent (e.g., ethanol).

-

Procedure: Benzaldehyde-d5 and octanal are dissolved in a solvent. The base catalyst is added, and the mixture is stirred, often at room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). After the reaction is complete, the mixture is neutralized, and the product, 2-hexylcinnamaldehyde-d5, is extracted and purified.

Step 3: Reduction to Alcohol

-

Materials: 2-Hexylcinnamaldehyde-d5, a reducing agent (e.g., sodium borohydride), a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Procedure: The purified 2-hexylcinnamaldehyde-d5 is dissolved in the solvent and cooled in an ice bath. The reducing agent is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the final product, this compound, is extracted and purified.

Step 4: Purification

-

The final product from each step would require purification, typically by column chromatography on silica (B1680970) gel, to ensure high purity for research applications.

Potential Biological Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are not available. However, the pathways of its non-deuterated parent compound, cinnamyl alcohol, have been investigated. It is plausible that the deuterated analogue would interact with similar biological targets, although the kinetics of these interactions may be altered due to the kinetic isotope effect.

Hypothetical Metabolic Pathway in Skin Sensitization

Research on cinnamyl alcohol suggests it may induce skin sensitization through a metabolic pathway that is independent of its oxidation to cinnamaldehyde. This proposed pathway involves the formation of reactive intermediates like an epoxy-alcohol and an allylic sulfate.

Caption: Hypothetical metabolic activation of this compound in skin.

Hypothetical Vasorelaxation Signaling Pathway

Studies on cinnamyl alcohol have demonstrated its ability to induce vasorelaxation. This effect is thought to be mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate-protein kinase G (NO-cGMP-PKG) pathway and the inhibition of Rho-kinase.

Caption: Hypothetical vasorelaxation pathway of this compound.

Conclusion

This compound is a stable isotope-labeled compound with significant potential in biomedical and pharmaceutical research. While specific experimental data for this deuterated molecule is limited, its fundamental chemical properties can be inferred, and a viable synthetic route can be proposed. The biological activities of its non-deuterated counterpart provide a strong basis for investigating its potential interactions with metabolic and signaling pathways. Further research is warranted to fully characterize this compound and unlock its full potential as a research tool.

References

An In-Depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hexylcinnamyl-alcohol-d5, a deuterated stable isotope of 2-Hexylcinnamyl alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, potential applications, and relevant experimental protocols. The guide emphasizes the utility of this compound in pharmacokinetic and metabolic studies, particularly as an internal standard for quantitative analysis.

Introduction

This compound is the deuterated analog of 2-Hexylcinnamyl alcohol, a derivative of cinnamaldehyde. The replacement of five hydrogen atoms with deuterium (B1214612) on the phenyl ring provides a stable isotopic label, making it an invaluable tool in analytical chemistry and pharmaceutical research. Deuterated compounds are chemically similar to their non-deuterated counterparts but possess a greater mass. This mass difference allows for their differentiation in mass spectrometry-based assays, making them ideal internal standards for ensuring the accuracy and precision of quantitative bioanalysis.[1]

The strategic incorporation of deuterium can also significantly impact the metabolic fate of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. This phenomenon, known as the kinetic isotope effect, can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1044744-19-5 (Unlabeled) | [Clearsynth] |

| Chemical Formula | C₁₅H₁₇D₅O | [Clearsynth] |

| Molecular Weight | 223.37 g/mol | [Clearsynth] |

| IUPAC Name | (E)-2-(benzylidene-d5)octan-1-ol | [Clearsynth] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Solubility | Not specified (expected to be soluble in organic solvents) | - |

Synthesis and Characterization

Proposed Synthesis Workflow

References

Safety Data for 2-Hexylcinnamyl-alcohol-d5: A Technical Guide

Disclaimer: No specific safety data sheet is publicly available for 2-Hexylcinnamyl-alcohol-d5. This guide summarizes the available data for its non-deuterated analogue, alpha-Hexylcinnamaldehyde (HCA), which is considered the most relevant information for safety and handling. The toxicological and physical properties are expected to be very similar, but not identical.

This technical guide provides an in-depth overview of the safety, handling, and toxicological information for alpha-Hexylcinnamaldehyde, serving as a primary reference for researchers, scientists, and drug development professionals working with its deuterated form, this compound.

Core Safety and Hazard Information

alpha-Hexylcinnamaldehyde is classified as a skin sensitizer (B1316253) and an irritant.[1][2][3][4] It is also considered an environmental hazard due to its toxicity to aquatic life.[2] The primary routes of exposure are through skin contact, ingestion, and eye contact.[3]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[4] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

Quantitative Data Summary

The following tables summarize the key quantitative data available for alpha-Hexylcinnamaldehyde.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H20O | [3][5][6] |

| Molecular Weight | 216.32 g/mol | [6] |

| Appearance | Pale yellow liquid | [1][6] |

| Odor | Jasmine-like, floral | [1][6] |

| Boiling Point | 308 °C | [6][7] |

| Melting Point | ~18 °C | [6] |

| Density | 0.95 g/mL at 20 °C | [6] |

| Vapor Pressure | 0.001 mm/Hg at 25 °C | [5] |

| Flash Point | 112.78 °C (235 °F) | [5] |

| Water Solubility | 1.62 mg/L at 20 °C | [6] |

| log Kow | 5.3 | [6] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3100 mg/kg | [1][4][5][8] |

| LD50 | Mouse | Oral | 2300 mg/kg | [5] |

| LD50 | Rabbit | Dermal | > 3000 mg/kg | [4][9] |

| Skin Irritation | Rabbit | Dermal | Moderate (500 mg/24h) | [1][5] |

| Skin Irritation | Rabbit | Dermal | Severe (100 mg/24h) | [1] |

| Skin Irritation | Guinea Pig | Dermal | Severe (100 mg/24h) | [1] |

| Skin Sensitization | Guinea Pig | Dermal | 70% sensitization rate at 20% concentration | [6] |

| Aquatic Toxicity (LC50) | Fathead Minnow | - | 1.7 mg/L (96h) | [6] |

| Aquatic Toxicity (EC50) | Daphnia magna | - | 0.247 mg/L (48h) | [6] |

Experimental Protocols and Workflows

Detailed experimental protocols for the toxicological studies cited are not available in the public safety data sheets. However, a generalized workflow for assessing skin sensitization, a key hazard of this chemical, is presented below. This is based on standard methodologies such as the Local Lymph Node Assay (LLNA).[6]

Figure 1: Generalized workflow for a Local Lymph Node Assay (LLNA) for skin sensitization.

Hazard Management and Control

A systematic approach to managing the risks associated with handling alpha-Hexylcinnamaldehyde is crucial. This involves a hierarchy of controls, from elimination and substitution to personal protective equipment and emergency procedures.

Figure 2: Logical diagram for hazard management of alpha-Hexylcinnamaldehyde.

Handling and Storage Recommendations

Handling:

-

Avoid all personal contact, including inhalation.[1]

-

Wear protective clothing, gloves, and eye and face protection.[2][5]

-

Use in a well-ventilated area or with local exhaust ventilation.[1][5]

-

Wash hands thoroughly after handling.[8]

-

Keep away from heat, sparks, and open flames.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and bases.[1][5]

Personal Protective Equipment (PPE)

| Area | Recommended PPE |

| Eye/Face Protection | Chemical safety goggles. A face shield may be necessary for splash hazards.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., Neoprene), a lab coat, and an apron.[1][3] |

| Respiratory Protection | If ventilation is inadequate or there is a risk of inhalation, use an approved respirator.[1][5] |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water. Seek medical attention if irritation or rash occurs.[1][2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |

This guide is intended for informational purposes for a scientific audience and should be used in conjunction with a formal risk assessment and adherence to all institutional and regulatory safety protocols.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. johndwalsh.com [johndwalsh.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]

- 6. grokipedia.com [grokipedia.com]

- 7. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Properties of Deuterated Hexyl Cinnamal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of deuterated hexyl cinnamal, a molecule of significant interest in the fields of drug metabolism, pharmacokinetics, and mechanistic toxicology. While hexyl cinnamal is a widely used fragrance ingredient, the strategic replacement of hydrogen with deuterium (B1214612) atoms can profoundly alter its metabolic fate and biological activity. This document outlines the synthesis, physicochemical properties, and potential biological implications of deuterating this alpha,beta-unsaturated aldehyde. Detailed experimental protocols for its characterization and the study of its kinetic isotope effects are provided, alongside visualizations of key pathways and workflows to support researchers in this area.

Introduction

Hexyl cinnamal, or α-hexylcinnamaldehyde, is a synthetic aromatic compound prevalent in cosmetics and perfumery.[1] Its biological activity, including its potential for skin sensitization, is linked to its metabolism. The introduction of deuterium at specific molecular positions can significantly influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). By slowing down metabolism, deuteration can enhance the systemic exposure of a compound, reduce the formation of reactive metabolites, and provide a powerful tool for elucidating metabolic pathways. This guide explores the anticipated properties of deuterated hexyl cinnamal and provides the necessary technical information for its synthesis, characterization, and evaluation.

Synthesis of Deuterated Hexyl Cinnamal

The synthesis of hexyl cinnamal is typically achieved through a crossed-aldol condensation of octanal (B89490) and benzaldehyde (B42025).[2] For the introduction of deuterium, several strategies can be employed.

Synthesis Pathway

A plausible route for the synthesis of deuterated hexyl cinnamal involves the use of deuterated precursors. For instance, deuteration at the aldehyde position can be achieved by using a deuterated reducing agent during the synthesis of the aldehyde precursor.

Caption: Synthesis of Deuterated Hexyl Cinnamal.

Experimental Protocol: Synthesis

Objective: To synthesize deuterated hexyl cinnamal via a crossed-aldol condensation.

Materials:

-

Deuterated octanal (e.g., octanal-d1)

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., distillation setup)

Procedure:

-

Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a mixture of benzaldehyde and deuterated octanal to the cooled base solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain deuterated hexyl cinnamal.

Physicochemical Properties

The physicochemical properties of deuterated hexyl cinnamal are expected to be very similar to its non-deuterated counterpart, with minor differences in molecular weight and density.

| Property | Hexyl Cinnamal (Non-deuterated) | Deuterated Hexyl Cinnamal (Predicted) |

| Molecular Formula | C₁₅H₂₀O[2] | C₁₅H₁₉DO (for mono-deuterated) |

| Molecular Weight | 216.32 g/mol [2] | Approx. 217.33 g/mol (for mono-deuterated) |

| Appearance | Pale yellow liquid[1] | Pale yellow liquid |

| Odor | Jasmine-like, floral[3] | Jasmine-like, floral |

| Boiling Point | 308 °C (586 °F; 581 K)[2] | Slightly higher than the non-deuterated form |

| Density | 0.95 g/mL[1] | Slightly higher than the non-deuterated form |

| Solubility in Water | 2.75 mg/L[2] | Similar to the non-deuterated form |

| Solubility in Organic Solvents | Soluble in oils and ethanol[1] | Soluble in oils and ethanol |

Spectroscopic and Chromatographic Data

The primary differences in the analytical data for deuterated hexyl cinnamal will be observed in its mass spectrum (a shift in the molecular ion peak) and potentially in its NMR spectrum (absence of a proton signal at the site of deuteration).

| Analytical Technique | Hexyl Cinnamal (Non-deuterated) - Key Features | Deuterated Hexyl Cinnamal (Predicted) - Key Features |

| ¹H NMR | Aldehydic proton signal (~9.4-9.5 ppm), aromatic protons (~7.2-7.5 ppm), vinyl proton, and aliphatic protons.[4] | Absence of the aldehydic proton signal if deuterated at that position. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 216.[5] | Molecular ion peak (M⁺) shifted by the number of deuterium atoms (e.g., m/z 217 for mono-deuterated). |

| Gas Chromatography (GC) | Retention time dependent on the column and conditions.[6] | Very similar retention time to the non-deuterated form, with potential for slight separation on high-resolution columns. |

Biological Properties and Metabolism

Hypothesized Metabolic Pathway

The metabolism of hexyl cinnamal is expected to proceed through oxidation of the aldehyde group to a carboxylic acid, followed by further degradation. Deuteration at the aldehyde position would likely slow down this initial oxidation step.

Caption: Hypothesized Metabolism of Deuterated Hexyl Cinnamal.

Experimental Protocol: In Vitro Metabolism Assay

Objective: To determine the metabolic stability of deuterated hexyl cinnamal in liver microsomes.

Materials:

-

Deuterated hexyl cinnamal

-

Non-deuterated hexyl cinnamal (as a control)

-

Human liver microsomes (or from another species of interest)

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubate liver microsomes in phosphate buffer at 37°C.

-

Add the test compound (deuterated or non-deuterated hexyl cinnamal) to the microsome suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the rate of disappearance of the parent compound to determine its metabolic stability.

Experimental Workflow for Kinetic Isotope Effect (KIE) Determination

The KIE can be determined by comparing the rate of metabolism of the deuterated and non-deuterated compounds.

Caption: Workflow for KIE Determination.

Conclusion

Deuterated hexyl cinnamal represents a valuable tool for researchers in drug development and toxicology. Its altered metabolic profile, due to the kinetic isotope effect, can provide crucial insights into its mechanism of action and safety. The experimental protocols and data presented in this guide offer a solid foundation for initiating studies on this and other deuterated compounds. Further research is warranted to fully characterize the properties and biological fate of deuterated hexyl cinnamal.

References

- 1. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 2. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 3. alpha-hexyl cinnamaldehyde, 101-86-0 [thegoodscentscompany.com]

- 4. alpha-Hexylcinnamaldehyde(101-86-0) 1H NMR spectrum [chemicalbook.com]

- 5. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

The Unseen Signature: A Technical Guide to Stable Isotopes in Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Stable isotopes, the non-radioactive siblings of common elements, have emerged as an indispensable tool in modern chemical analysis, offering unparalleled precision and insight into complex biological and chemical systems. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of stable isotopes, with a focus on their use in research and drug development. By harnessing the subtle mass differences between isotopes, scientists can trace metabolic pathways, quantify molecules with exceptional accuracy, and elucidate the mechanisms of drug action.

Core Principles of Stable Isotope Analysis

Isotopes are atoms of the same element that share the same number of protons but differ in the number of neutrons, resulting in different atomic masses.[1] Unlike radioactive isotopes, stable isotopes do not decay, making them safe for use in a wide array of applications, including human studies.[2] The fundamental principle of stable isotope analysis lies in the ability to differentiate and quantify molecules based on these mass differences using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

The most commonly utilized stable isotopes in biological and chemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O).[3] These heavier isotopes can be incorporated into molecules of interest, creating "labeled" compounds that are chemically identical to their "unlabeled" counterparts but distinguishable by their mass.[4]

Key Techniques in Stable Isotope Analysis

Two predominant techniques that leverage stable isotopes for quantitative analysis are Isotope Dilution Mass Spectrometry (IDMS) and Stable Isotope Labeling.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate method for determining the concentration of a substance in a sample.[5] The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample.[6] After allowing the spike to equilibrate with the unlabeled analyte in the sample, the mixture is analyzed by mass spectrometry. By measuring the ratio of the labeled to the unlabeled analyte, the initial concentration of the analyte in the sample can be precisely calculated.[6] A key advantage of IDMS is that it is not dependent on the quantitative recovery of the analyte from the sample matrix, as the isotope ratio remains constant throughout the extraction and analysis process.[6]

Stable Isotope Labeling

Stable isotope labeling involves the incorporation of stable isotopes into molecules to trace their metabolic fate or to create internal standards for relative or absolute quantification.[7] Common labeling strategies include:

-

Metabolic Labeling: Cells or organisms are cultured in media containing nutrients enriched with stable isotopes. These labeled nutrients are then incorporated into newly synthesized biomolecules, such as proteins, lipids, and nucleic acids.[4] A prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), widely used in quantitative proteomics.[8]

-

Chemical Labeling: This method involves chemically attaching a stable isotope-containing tag to a molecule of interest.[4]

Data Presentation: Quantitative Data Summary

The following tables provide essential quantitative data relevant to stable isotope analysis.

| Element | Isotope | Natural Abundance (%) | Atomic Mass (u) |

| Hydrogen | ¹H | 99.9885 | 1.007825 |

| ²H (D) | 0.0115 | 2.014102 | |

| Carbon | ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 | |

| Nitrogen | ¹⁴N | 99.632 | 14.003074 |

| ¹⁵N | 0.368 | 15.000109 | |

| Oxygen | ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999132 | |

| ¹⁸O | 0.205 | 17.999160 | |

| Sulfur | ³²S | 94.93 | 31.972071 |

| ³³S | 0.76 | 32.971458 | |

| ³⁴S | 4.29 | 33.967867 | |

| ³⁶S | 0.02 | 35.967081 |

Table 1: Natural Abundance and Atomic Mass of Common Stable Isotopes. [9] This table lists the natural abundances and atomic masses of the stable isotopes of hydrogen, carbon, nitrogen, oxygen, and sulfur.

| Analytical Technique | Typical Precision (RSD) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.1 - 1% |

| Quadrupole Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 0.1 - 0.5% |

| High-Resolution Inductively Coupled Plasma-Mass Spectrometry (HR-ICP-MS) | 0.05 - 0.2% |

| Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) | 0.002 - 0.02% |

| Thermal Ionization Mass Spectrometry (TIMS) | Comparable to MC-ICP-MS |

Table 2: Typical Precision of Isotope Ratio Mass Spectrometry Techniques. [10][11] This table summarizes the typical relative standard deviation (RSD) for various mass spectrometry techniques used in isotope ratio analysis.

Experimental Protocols

Detailed methodologies are crucial for successful stable isotope analysis. The following sections outline key experimental protocols.

Sample Preparation for Biological Tissues

Proper sample preparation is critical to avoid isotopic fractionation and contamination.

1. Demineralization of Bone Samples: [12]

-

Sample approximately 50-100 mg of bone using a Dremel tool.

-

Place the bone fragment in a labeled 20ml glass scintillation vial.

-

Add weak hydrochloric acid (0.25-0.5 N) to completely cover the sample.

-

Loosely cap the vial and store it in a refrigerator for 12-24 hours.

-

Check for demineralization by assessing the bone's "sponginess" (ability to bend without breaking).

-

If not fully demineralized, replace the HCl and return to the refrigerator, checking every 24 hours.

-

Once demineralized, gently rinse the sample with deionized water multiple times until the pH is neutral.

2. Lipid Extraction from Proteinaceous Tissues: [12]

-

Transfer the dried and homogenized sample to a 20ml glass scintillation vial with a foil-lined cap.

-

In a fume hood, add a 2:1 chloroform:methanol solution to the sample.

-

After 3-5 minutes, carefully decant or pipette off the solvent.

-

Repeat the solvent wash step.

-

Allow the sample to air dry completely in the fume hood before proceeding.

Isotope Dilution Mass Spectrometry (IDMS) Protocol Outline

The following provides a general workflow for an IDMS experiment.[13][14]

-

Spike Preparation: Prepare a stock solution of the isotopically labeled internal standard with a known concentration.

-

Sample Spiking: Add a precise volume of the spike solution to a known amount of the sample.

-

Equilibration: Thoroughly mix the sample and spike to ensure complete homogenization.

-

Sample Preparation: Perform necessary extraction and purification steps to isolate the analyte of interest. Quantitative recovery is not essential.[13]

-

Mass Spectrometry Analysis: Analyze the sample using a mass spectrometer capable of resolving the labeled and unlabeled analyte peaks.

-

Data Analysis: Integrate the peak areas for the native analyte and the internal standard. Calculate the peak area ratio and determine the analyte concentration using a calibration curve.[14]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to stable isotope analysis.

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Caption: Experimental Workflow for SILAC-based Quantitative Proteomics.

Caption: Tracing ¹³C through the Glycolysis Pathway.

Applications in Drug Development

Stable isotopes play a pivotal role throughout the drug development pipeline.

-

Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[5] By tracking the isotopic signature, researchers can identify metabolites and elucidate metabolic pathways.[15]

-

Target Engagement and Mechanism of Action: Stable isotope labeling can be used to quantify changes in protein expression or post-translational modifications in response to drug treatment, providing insights into the drug's mechanism of action.

-

Bioavailability Studies: IDMS is the gold standard for determining the absolute bioavailability of a drug.

-

Metabolic Flux Analysis: This powerful technique uses stable isotope tracers to quantify the rates (fluxes) of metabolic pathways in living cells or organisms.[16] By introducing a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) and measuring the isotopic enrichment in downstream metabolites, researchers can understand how a drug perturbs cellular metabolism.[16]

Conclusion

Stable isotope analysis has revolutionized chemical and biological research by providing a safe and highly precise means of tracing and quantifying molecules. From fundamental metabolic research to the development of new therapeutics, the applications of stable isotopes are vast and continue to expand. The methodologies outlined in this guide, including meticulous sample preparation, the application of techniques like IDMS and SILAC, and the interpretation of complex datasets, are essential for harnessing the full potential of this powerful technology. As analytical instrumentation continues to improve in sensitivity and resolution, the role of stable isotopes in advancing scientific discovery is set to become even more prominent.

References

- 1. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 5. metsol.com [metsol.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Factors controlling precision and accuracy in isotope-ratio-monitoring mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 11. Precise and accurate isotope ratio measurements by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sethnewsome.org [sethnewsome.org]

- 13. osti.gov [osti.gov]

- 14. benchchem.com [benchchem.com]

- 15. scilit.com [scilit.com]

- 16. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

Technical Guide: Certificate of Analysis for 2-Hexylcinnamyl-alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 2-Hexylcinnamyl-alcohol-d5. This deuterated analog of Hexyl Cinnamaldehyde is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for quantitative analysis.[1]

Core Compound Information

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₁₇D₅O[2] |

| Molecular Weight | 223.37 g/mol [2] |

| CAS Number | 1044744-19-5 (Unlabeled)[2] |

| Structure | (E)-2-(benzylidene-d5)octan-1-ol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in ethanol (B145695) and oils, insoluble in water. |

Analytical Data Summary

The following tables summarize the typical quantitative data obtained from various analytical techniques.

Table 1: Purity and Isotopic Enrichment

| Test | Method | Result |

| Purity (Chemical) | GC-MS | ≥ 98.0% |

| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥ 98 atom % D |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |

Table 2: Residual Solvents

| Solvent | Method | Limit (ppm) | Result (ppm) |

| Methanol | Headspace GC-MS | ≤ 3000 | < 50 |

| Ethanol | Headspace GC-MS | ≤ 5000 | < 100 |

| Dichloromethane | Headspace GC-MS | ≤ 600 | < 10 |

| Hexane | Headspace GC-MS | ≤ 290 | < 20 |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Objective: To determine the chemical purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph: Agilent 6890N or equivalent

-

Mass Spectrometer: Agilent 5973N or equivalent[3]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

-

Sample Preparation: A 1 mg/mL solution of this compound is prepared in HPLC-grade methanol.

-

Injection: 1 µL of the sample is injected in splitless mode.[3]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram. Impurities are identified by comparing their mass spectra with the NIST library.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.

Instrumentation:

-

NMR Spectrometer: 300, 500, or 600 MHz spectrometer[4]

Procedure:

-

Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

A standard proton spectrum is acquired to identify signals from non-deuterated positions and calculate the isotopic enrichment by comparing the integration of residual proton signals in the deuterated phenyl ring to the integration of a known proton signal in the molecule.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C spectrum is acquired to confirm the carbon skeleton of the molecule.

-

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to TMS. The structure is confirmed by analyzing the chemical shifts, coupling constants, and signal multiplicities.

Visualized Workflow

The following diagram illustrates the general workflow for the generation of a Certificate of Analysis.

Caption: A flowchart illustrating the key stages in the generation of a Certificate of Analysis.

References

An In-depth Technical Guide to 2-Hexylcinnamyl-alcohol-d5 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hexylcinnamyl-alcohol-d5, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize analytical standards for quantification and internal standard applications. This document outlines the chemical properties, commercial suppliers, and a general experimental protocol for its use in analytical methodologies.

Introduction

This compound is the deuterated analog of 2-Hexylcinnamyl alcohol. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Its chemical and physical properties closely mimic that of the non-labeled parent compound, ensuring similar behavior during sample preparation, chromatography, and ionization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information has been compiled from various commercial suppliers and chemical databases.

| Property | Value |

| IUPAC Name | (E)-2-(benzyl-d5)-ideneoctan-1-ol |

| Synonyms | 2-Hexylcinnamyl-d5-alcohol |

| CAS Number | 1044744-19-5 (unlabeled) |

| Molecular Formula | C₁₅H₁₇D₅O |

| Molecular Weight | 223.37 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% (CP) |

| Physical Form | Liquid |

Commercial Suppliers

This compound is available from several commercial suppliers that specialize in stable isotope-labeled compounds and analytical standards. The following table provides a list of known suppliers. Researchers are advised to request a certificate of analysis from the supplier to obtain lot-specific data.

| Supplier | Product Code | Website |

| Clearsynth | CS-O-42187 | --INVALID-LINK--[1] |

| MedChemExpress | HY-146878S (representative) | 2[2] |

| EvitaChem | EVT-1489814 (related compound) | 3[4] |

Application as an Internal Standard

Deuterated compounds like this compound are primarily used as internal standards in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample extraction, matrix effects, and instrument response.[5]

The following section outlines a general workflow for the use of this compound as an internal standard. The specific concentrations and volumes will need to be optimized for the particular analytical method and instrumentation.

4.1.1. Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) in a volumetric flask to achieve a final concentration of 1 mg/mL.

-

Internal Standard Working Solution (e.g., 1 µg/mL): Perform a serial dilution of the stock solution with the appropriate solvent to obtain a working solution at a concentration suitable for spiking into samples.

4.1.2. Sample Preparation

-

Spiking: Add a small, precise volume of the internal standard working solution to all samples, calibration standards, and quality control samples.

-

Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.

-

Reconstitution: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for analysis.

4.1.3. Instrumental Analysis

-

Chromatography: Separate the analyte and the internal standard using an appropriate GC or LC column and method.

-

Mass Spectrometry: Detect the analyte and the internal standard using a mass spectrometer, monitoring for their specific precursor and product ions.

4.1.4. Data Analysis

-

Quantification: Determine the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Concentration Determination: Calculate the concentration of the analyte in the unknown samples using the calibration curve.

Visualizations

Caption: Key Attributes of this compound.

Caption: General Workflow for Internal Standard Application.

Conclusion

This compound is a valuable tool for researchers and scientists engaged in quantitative analysis. Its properties as a stable isotope-labeled internal standard contribute to the accuracy and reliability of analytical methods. While detailed proprietary information on its synthesis and quality control is not publicly available, the information provided in this guide serves as a valuable resource for its application in a laboratory setting. For specific experimental details, it is recommended to consult the documentation provided by the commercial supplier and relevant scientific literature.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Cinnamyl alcohol - d5 (EVT-1489814) | 1044940-87-5 [evitachem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantitative Analysis of 2-Hexylcinnamaldehyde in Cosmetics using 2-Hexylcinnamyl-alcohol-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hexylcinnamaldehyde is a common fragrance ingredient used in a wide variety of cosmetic and personal care products to impart a jasmine-like scent. However, it is also recognized as a potential skin allergen. Regulatory bodies in various regions require the quantitative declaration of certain fragrance allergens, including 2-hexylcinnamaldehyde, on product labels if their concentration exceeds specified thresholds. Accurate and reliable quantification of these allergens is therefore crucial for consumer safety and regulatory compliance.

This application note describes a robust and sensitive method for the quantitative analysis of 2-hexylcinnamaldehyde in cosmetic products using gas chromatography-mass spectrometry (GC-MS) with 2-hexylcinnamyl-alcohol-d5 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the cosmetic sample at the beginning of the sample preparation process. Due to their structural similarity, the analyte (2-hexylcinnamaldehyde) and the internal standard exhibit nearly identical chemical and physical properties during extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the analyte's peak area to the internal standard's peak area, the concentration of 2-hexylcinnamaldehyde in the original sample can be accurately determined using a calibration curve.

Experimental Protocols

Materials and Reagents

-

2-Hexylcinnamaldehyde (analytical standard, >98% purity)

-

This compound (internal standard, >98% purity, isotopic purity >99%)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Cosmetic product samples (e.g., perfume, lotion, shampoo)

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Autosampler

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-hexylcinnamaldehyde and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Analyte Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 5 µg/mL.

Sample Preparation

-

Perfumes and Eau de Toilette: Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask. Add 100 µL of the Internal Standard Stock Solution (100 µg/mL) and dilute to the mark with methanol. Vortex for 1 minute.

-

Lotions and Creams: Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube. Add 100 µL of the Internal Standard Stock Solution (100 µg/mL) and 5 mL of dichloromethane. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant (dichloromethane layer).

-

Shampoos and Rinse-off Products: Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube. Add 100 µL of the Internal Standard Stock Solution (100 µg/mL) and 5 mL of dichloromethane. Vortex vigorously for 2 minutes. Add a small amount of anhydrous sodium sulfate to break any emulsion. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant (dichloromethane layer).

-

Filtration: Filter the final extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Analysis

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2-Hexylcinnamaldehyde: m/z 145, 117, 91

-

This compound: m/z 122, 92, 65

-

Data Analysis

-

Identify the peaks for 2-hexylcinnamaldehyde and this compound based on their retention times and characteristic ions.

-

Integrate the peak areas for the quantification ion of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-hexylcinnamaldehyde in the samples using the regression equation from the calibration curve.

Data Presentation

Table 1: Calibration Curve for 2-Hexylcinnamaldehyde

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 756,123 | 0.020 |

| 0.5 | 76,543 | 758,987 | 0.101 |

| 1.0 | 153,987 | 755,432 | 0.204 |

| 5.0 | 768,456 | 757,890 | 1.014 |

| 10.0 | 1,543,210 | 756,543 | 2.039 |

| 20.0 | 3,098,765 | 758,123 | 4.087 |

| Linearity (R²) | 0.9995 |

Table 2: Method Validation Data

| Parameter | Result |

| Linear Range | 0.1 - 20 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (RSD%) | |

| - Intra-day (n=6) | < 5% |

| - Inter-day (n=6) | < 8% |

| Accuracy (Recovery %) | |

| - Spiked Perfume | 98.5% |

| - Spiked Lotion | 95.2% |

| - Spiked Shampoo | 92.8% |

Visualizations

Caption: Experimental workflow for the quantification of 2-hexylcinnamaldehyde.

Caption: Logic of using a deuterated internal standard for accurate quantification.

Quantitative analysis of hexyl cinnamal using 2-Hexylcinnamyl-alcohol-d5

An Application Note for the Quantitative Analysis of Hexyl Cinnamal in Cosmetic Products Using 2-Hexylcinnamyl-alcohol-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl cinnamal, a common fragrance ingredient in a wide array of cosmetic and personal care products, is a known allergen.[1] Regulatory bodies worldwide have set concentration limits for its use to ensure consumer safety. Consequently, accurate and reliable quantitative analysis of hexyl cinnamal in various cosmetic matrices is crucial for manufacturers to ensure compliance and product safety. This application note details a robust and sensitive method for the quantification of hexyl cinnamal using gas chromatography-mass spectrometry (GC-MS) with this compound as a deuterated internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for variations in sample preparation and instrument response.

Principle

The methodology involves the extraction of hexyl cinnamal from the cosmetic matrix, followed by analysis using a GC-MS system. A known concentration of this compound is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The quantification is based on the ratio of the peak area of the analyte (hexyl cinnamal) to the peak area of the internal standard. A calibration curve is generated by plotting these ratios against the concentration of the calibrators. The concentration of hexyl cinnamal in the samples is then determined from this calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (GC grade), Ethanol (95%), Diethyl ether (analytical grade).

-

Standards: Hexyl cinnamal (≥98% purity), this compound (≥98% purity).

-

Reagents: Anhydrous sodium sulfate (B86663).

-

Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

2. Standard Solution Preparation

-

Hexyl Cinnamal Stock Solution (1000 µg/mL): Accurately weigh 10 mg of hexyl cinnamal and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the hexyl cinnamal stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

3. Sample Preparation

The choice of sample preparation method depends on the cosmetic matrix.

-

For Perfumes and Eau de Toilette (Direct Dilution):

-

Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

-

Add a known amount of the internal standard stock solution to achieve a final concentration of 5 µg/mL.

-

Dilute to the mark with methanol.

-

Vortex for 1 minute.

-

Filter through a 0.45 µm syringe filter into a GC vial.

-

-

For Creams, Lotions, and Shampoos (Liquid-Liquid Extraction):

-

Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.

-

Add 5 mL of methanol and the internal standard to a final concentration of 5 µg/mL.

-

Vortex for 5 minutes to disperse the sample.

-

Add 5 mL of diethyl ether and vortex for another 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

4. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | Hexyl Cinnamal: 216 (Quantifier), 147, 117 (Qualifiers)This compound: 225 (Quantifier), 122, 92 (Qualifiers) |

Data Presentation

The following tables summarize the typical quantitative data obtained from the method validation.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (µg/mL) | R² |

| Hexyl Cinnamal | 0.1 - 50 | >0.995 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Hexyl Cinnamal | 0.03 | 0.1 |

Table 3: Accuracy and Precision (Repeatability)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 0.5 | 98.5 | 4.2 |

| 5.0 | 101.2 | 2.8 |

| 25.0 | 99.8 | 1.5 |

Table 4: Recovery in Different Cosmetic Matrices

| Matrix | Spiked Concentration (µg/g) | Mean Recovery (%) |

| Perfume | 10 | 97.2 |

| Lotion | 10 | 94.5 |

| Shampoo | 10 | 92.8 |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of hexyl cinnamal.

The described GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of hexyl cinnamal in various cosmetic products. The detailed protocol and representative performance data demonstrate the suitability of this method for routine quality control and regulatory compliance monitoring in the cosmetics industry.

References

GC-MS Method for Fragrance Allergen Analysis Utilizing 2-Hexylcinnamyl-alcohol-d5 as an Internal Standard

Application Note & Protocol

Introduction

Fragrance ingredients are ubiquitous in cosmetic and personal care products. However, a subset of these compounds are known to cause allergic reactions in susceptible individuals.[1] To ensure consumer safety, regulatory bodies such as the European Union have mandated the labeling of specific fragrance allergens in cosmetic products when their concentration exceeds certain thresholds: 0.001% for leave-on products and 0.01% for rinse-off products.[1] The list of regulated allergens has expanded over time to include a growing number of substances.[1]

Gas chromatography coupled with mass spectrometry (GC-MS) is the reference analytical technique for the identification and quantification of volatile and semi-volatile fragrance allergens.[2] The complexity of cosmetic matrices, which can range from simple hydroalcoholic solutions to complex emulsions, presents a significant analytical challenge.[3] To ensure accurate and precise quantification, the use of an internal standard is crucial to compensate for variations in sample preparation and injection volume.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring similar behavior during extraction and chromatographic analysis.[4] This application note details a robust GC-MS method for the analysis of fragrance allergens in cosmetic products, employing 2-Hexylcinnamyl-alcohol-d5 as an internal standard. Hexyl cinnamal is a common fragrance allergen, and its deuterated form, this compound, serves as an ideal internal standard for the quantification of a wide range of fragrance allergens.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of fragrance allergens is depicted below.

Caption: Workflow for the GC-MS analysis of fragrance allergens.

Experimental Protocols

Reagents and Materials

-

Solvents: Methanol (B129727), Methyl tert-butyl ether (MTBE), Ethanol (B145695) (all HPLC or GC grade).

-

Reagents: Anhydrous sodium sulfate (B86663).

-

Standards: Certified reference standards of fragrance allergens.

-

Internal Standard (IS): this compound solution (e.g., 100 µg/mL in methanol).

Standard Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each fragrance allergen in methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in MTBE to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration level with the this compound internal standard to a final concentration of 1 µg/mL.

Sample Preparation (Liquid-Liquid Extraction for Creams and Lotions)

-

Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.[3]

-

Add a known amount of the this compound internal standard solution.

-

Add 5 mL of deionized water and 5 mL of MTBE.[3]

-

Vortex the mixture for 2 minutes and then place it in an ultrasonic bath for 15 minutes.

-

Add approximately 5 g of anhydrous sodium sulfate to remove water and vortex again.[3]

-

Centrifuge the mixture at 3000 rpm for 10 minutes.[3]

-

Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter into a GC vial.

-

The sample is now ready for GC-MS analysis.

For simpler matrices like perfumes or hydroalcoholic solutions, a direct dilution with ethanol or methanol followed by the addition of the internal standard may be sufficient.[5]

GC-MS Parameters

The following table outlines the recommended GC-MS parameters.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C[4] |

| Injection Volume | 1 µL, Splitless mode |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 3°C/min to 125°C, then ramp at 7°C/min to 230°C, and finally ramp at 20°C/min to 300°C, hold for 5 min.[3] |

| Mass Spectrometer | Agilent 7000E GC/TQ or equivalent single quadrupole MS |

| Ion Source Temp. | 230 °C |

| Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.[2] |

Data Analysis and Quantification

The quantification of the fragrance allergens is based on the principle of internal standard calibration.

Caption: Logic for quantification using the internal standard method.

-

Identification: Identify the fragrance allergens in the sample chromatograms by comparing their retention times and mass spectra with those of the reference standards.

-

Integration: Integrate the peak areas of the target allergens and the internal standard (this compound).

-

Calibration Curve: Generate a calibration curve for each allergen by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Quantification: Calculate the concentration of each allergen in the unknown samples using the regression equation obtained from the calibration curve.

Quantitative Data and Method Validation

The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table summarizes typical performance data for the GC-MS analysis of fragrance allergens.

| Allergen | Linearity Range (µg/mL) | r² | LOD (µg/g) | LOQ (µg/g) | Recovery (%) |

| Linalool | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |

| Limonene | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |

| Geraniol | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |

| Benzyl Alcohol | 0.1 - 10 | > 0.998 | ~2 | ~5 | 84 - 119[1] |

| Cinnamal | 0.1 - 10 | > 0.999 | ~2 | ~5 | 84 - 119[1] |

| Citral | 0.1 - 10 | > 0.995 | ~5 | ~15 | 85 - 115 |

| Eugenol | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |

| Isoeugenol | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |

| Hexyl Cinnamal | 0.1 - 10 | > 0.995 | ~2 | ~5 | 85 - 115 |

| Benzyl Salicylate | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |

| Coumarin | 0.1 - 10 | > 0.995 | ~2 | ~5 | 84 - 119[1] |